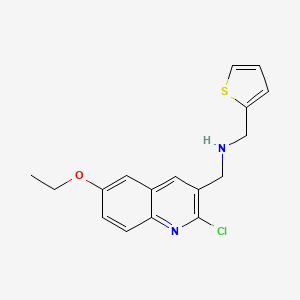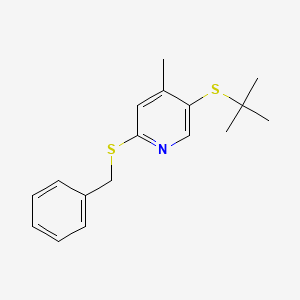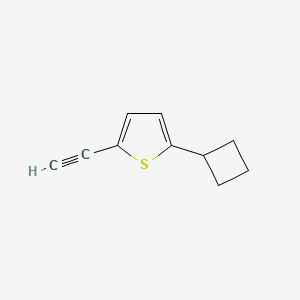
2-Cyclobutyl-5-ethynylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-5-ethynylthiophene is a heterocyclic compound that features a thiophene ring substituted with a cyclobutyl group at the 2-position and an ethynyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-5-ethynylthiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the heterocyclization of appropriate substrates, such as the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often relies on scalable synthetic routes such as the Suzuki–Miyaura coupling. This method is favored due to its functional group tolerance and environmentally benign nature .
化学反応の分析
Types of Reactions
2-Cyclobutyl-5-ethynylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can yield alkanes or alkenes.
科学的研究の応用
2-Cyclobutyl-5-ethynylthiophene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Cyclobutyl-5-ethynylthiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-Butylthiophene
- 2-Octylthiophene
- 2-Ethynylthiophene
Comparison
2-Cyclobutyl-5-ethynylthiophene is unique due to the presence of both a cyclobutyl group and an ethynyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and medicinal chemistry .
特性
分子式 |
C10H10S |
|---|---|
分子量 |
162.25 g/mol |
IUPAC名 |
2-cyclobutyl-5-ethynylthiophene |
InChI |
InChI=1S/C10H10S/c1-2-9-6-7-10(11-9)8-4-3-5-8/h1,6-8H,3-5H2 |
InChIキー |
XRJJHWDKMSSGLE-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(S1)C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


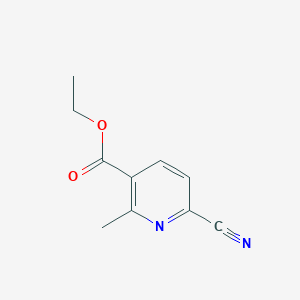
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)

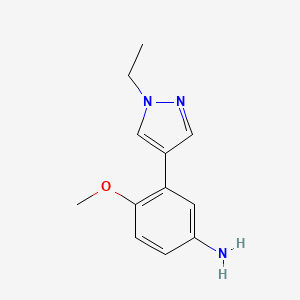
![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
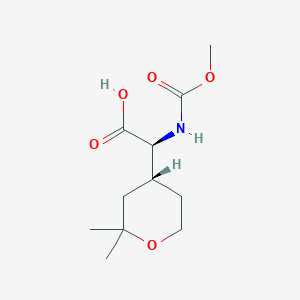

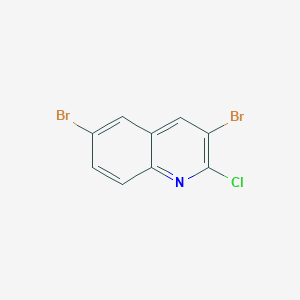
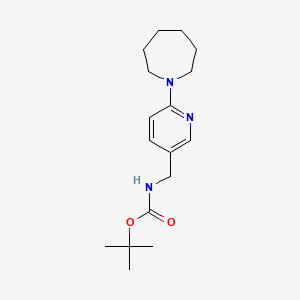
![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)
![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)

